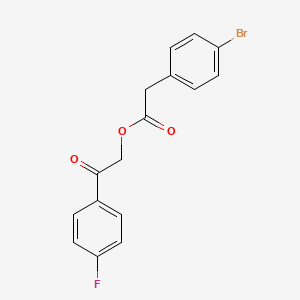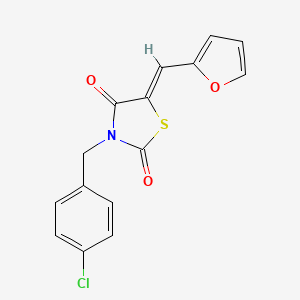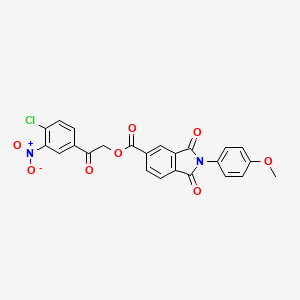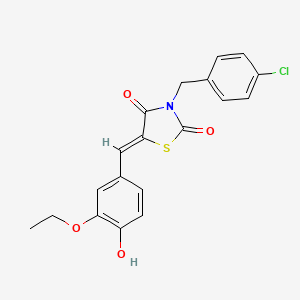![molecular formula C17H14BrNO3 B3677410 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3677410.png)
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile
説明
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile, also known as BFB, is a chemical compound that has been widely used in scientific research as a fluorescent probe for imaging cellular structures and functions. BFB is a small molecule that can easily penetrate cell membranes and bind to specific proteins or nucleic acids, allowing researchers to visualize and track their movements in real-time.
作用機序
The mechanism of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile fluorescence involves the formation of a stable adduct between 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile and cysteine residues in proteins or thiol groups in nucleic acids. The adduct formation leads to a significant increase in the fluorescence intensity of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile, which can be used to monitor the binding kinetics and localization of the target molecules. The selectivity of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile for cysteine residues or thiol groups is due to the electrophilic nature of the aldehyde group in 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile, which can react with nucleophilic groups under physiological conditions.
Biochemical and Physiological Effects
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has been shown to have minimal toxicity and does not affect the viability or proliferation of cells at the concentrations used for imaging. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can also be used in live-cell imaging without causing significant phototoxicity or photobleaching. However, 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile may interfere with some cellular processes or signaling pathways if it binds to critical proteins or nucleic acids. Therefore, it is essential to validate the specificity and selectivity of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile labeling using appropriate controls and assays.
実験室実験の利点と制限
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has several advantages for lab experiments, including its small size, high water solubility, and low toxicity. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can also be easily conjugated with other molecules, such as antibodies or peptides, to target specific proteins or cells. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can be used in a variety of imaging techniques, including fluorescence microscopy, flow cytometry, and live-cell imaging. However, 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile also has some limitations, such as its relatively low brightness compared to other fluorescent dyes, its sensitivity to pH changes and oxidation, and its potential interference with cellular processes. Therefore, researchers should carefully evaluate the suitability of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile for their specific experimental needs and optimize the imaging conditions accordingly.
将来の方向性
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has great potential for future research applications, including the development of new imaging probes with improved brightness, photostability, and specificity. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can also be used in combination with other imaging modalities, such as super-resolution microscopy or electron microscopy, to obtain more detailed structural information. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can be further modified to target specific subcellular compartments or signaling pathways, such as lipid droplets or autophagy. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can also be used to study the dynamics and interactions of proteins or nucleic acids in different cellular contexts, such as during development, aging, or disease progression. Overall, 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is a versatile and valuable tool for scientific research, and its potential applications are still expanding.
Conclusion
In conclusion, 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is a small molecule with significant potential for scientific research as a fluorescent probe for imaging cellular structures and functions. The synthesis of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile involves several steps, and its purity and yield can be improved by recrystallization or column chromatography. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has been widely used in various research fields, and its mechanism of action involves the formation of a stable adduct with cysteine residues or thiol groups. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has minimal toxicity and can be used in live-cell imaging without significant phototoxicity or photobleaching. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has several advantages and limitations for lab experiments, and its future directions include the development of new imaging probes with improved properties and the exploration of its applications in different cellular contexts.
科学的研究の応用
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has been widely used as a fluorescent probe for imaging various cellular structures and functions, such as mitochondria, lysosomes, Golgi apparatus, endoplasmic reticulum, and actin filaments. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can also be used to label specific proteins or nucleic acids by conjugating with antibodies or oligonucleotides. The fluorescence of 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can be excited by blue light and emits green fluorescence, which can be detected by fluorescence microscopy or flow cytometry. 2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has been used in many research fields, including cell biology, neuroscience, cancer research, and drug discovery.
特性
IUPAC Name |
2-[(2-bromo-6-ethoxy-4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBORBJCCHXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677332.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677344.png)
![4-isopropoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677347.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677357.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677360.png)
![2,4-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3677367.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3677391.png)


![N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677427.png)

